Sethoxydim: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity
Sethoxydim: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sethoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione class of chemicals. It is highly effective in controlling a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of sethoxydim. Detailed experimental protocols for the evaluation of its herbicidal activity and a summary of its synthesis are also presented.
Chemical Structure and Identification
Sethoxydim is a complex organic molecule with the systematic IUPAC name (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one. Its chemical structure is characterized by a cyclohexanedione ring, which is essential for its herbicidal activity.
Key Structural Features:
-
Cyclohexanedione Ring: The core of the molecule, responsible for the inhibition of the target enzyme.
-
Oxime Ether Group: The (ethoxyimino)butyl side chain plays a role in the molecule's uptake and translocation within the plant.
-
Ethylthiopropyl Group: This side chain also contributes to the overall efficacy and selectivity of the herbicide.
| Identifier | Value |
| IUPAC Name | (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one |
| CAS Number | 74051-80-2[1][2][3][4] |
| Molecular Formula | C₁₇H₂₉NO₃S[1][2][3][4] |
| Molecular Weight | 327.48 g/mol [1][2][3] |
| SMILES | CCC/C(=N\OCC)/C1=C(O)CC(CC1=O)CC(C)SCC |
| InChI Key | CSPPKDPQLUUTND-NBVRZTHBSA-N |
Physicochemical Properties
The physical and chemical properties of sethoxydim influence its environmental fate, bioavailability, and formulation. It is a viscous, amber-colored oily liquid with a faint aromatic odor.
| Property | Value | Reference |
| Appearance | Amber-colored, oily liquid | [5] |
| Odor | Odorless to faint aromatic | [5] |
| Boiling Point | > 90 °C at 3x10⁻⁵ mmHg | [6][7] |
| Density | 1.043 g/cm³ at 20 °C | [8] |
| Water Solubility | 25 mg/L (pH 4, 20 °C), 4700 mg/L (pH 7, 20 °C) | [4] |
| Solubility in Organic Solvents | Highly soluble in acetone, methanol, and ethyl acetate | [4] |
| Vapor Pressure | 1.3 x 10⁻⁷ Pa at 20 °C | [8] |
| Octanol-Water Partition Coefficient (log P) | 1.65 (pH 7) | [4] |
| pKa | 4.58 | [8] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Sethoxydim's herbicidal activity stems from its potent and selective inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[9][10][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.
The inhibition of ACCase disrupts the production of malonyl-CoA from acetyl-CoA, the first committed step in the fatty acid synthesis pathway.[12] This leads to a cascade of events within the plant, ultimately resulting in cell membrane disruption, cessation of growth, and necrosis, particularly in meristematic tissues where cell division and lipid synthesis are most active.[1]
Broadleaf plants are generally tolerant to sethoxydim because they possess a form of ACCase that is structurally different from the one found in grasses and is not susceptible to inhibition by cyclohexanedione herbicides.[1][12]
Below is a diagram illustrating the signaling pathway of sethoxydim's mode of action.
Caption: Mode of action of sethoxydim, from application to plant death.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACCase) Activity Assay
This protocol is adapted from studies investigating the inhibitory effect of sethoxydim on ACCase.[13][14]
Objective: To determine the in vitro inhibitory effect of sethoxydim on ACCase activity isolated from susceptible plant tissue.
Materials:
-
Plant tissue from a susceptible grass species (e.g., corn seedlings)
-
Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol)
-
Assay buffer (e.g., 50 mM Tricine-KOH pH 8.3, 100 mM KCl, 2.5 mM MgCl₂, 5 mM DTT)
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Sethoxydim stock solution (in a suitable solvent like DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
-
Precipitate the protein from the supernatant using ammonium sulfate.
-
Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a gel filtration column.
-
Determine the protein concentration of the partially purified enzyme extract.
-
-
ACCase Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and all substrates except for NaH¹⁴CO₃.
-
Add varying concentrations of sethoxydim (or solvent control) to the reaction mixtures.
-
Pre-incubate the mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding NaH¹⁴CO₃.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ACCase activity as the amount of ¹⁴C incorporated into acid-stable products per unit of time per mg of protein.
-
Plot the ACCase activity as a function of sethoxydim concentration to determine the IC₅₀ value (the concentration of sethoxydim that inhibits 50% of the enzyme activity).
-
Below is a diagram illustrating the experimental workflow for the ACCase inhibition assay.
Caption: Experimental workflow for the in vitro ACCase inhibition assay.
Synthesis of Sethoxydim: A Summary of the Manufacturing Process
The commercial synthesis of sethoxydim is a multi-step process that involves the construction of the substituted cyclohexanedione ring followed by the introduction of the key side chains. While detailed proprietary protocols are not publicly available, the general synthetic route can be summarized as follows:[9]
-
Formation of the Cyclohexanedione Ring: The synthesis typically starts with the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation to form the cyclic dione structure.
-
Introduction of the Ethylthiopropyl Side Chain: The cyclohexanedione intermediate is then alkylated at the 5-position with a suitable electrophile containing the 2-(ethylthio)propyl group.
-
Formation of the Oxime Ether: The final key step is the reaction of the 2-acyl-cyclohexanedione with an ethoxyamine derivative to form the oxime ether side chain at the 2-position.
This process requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.
Analysis of Sethoxydim Residues by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the determination of sethoxydim residues in environmental or biological samples.[15]
Objective: To quantify the concentration of sethoxydim in a given sample matrix.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of acetonitrile and water (with or without a pH modifier like formic acid)
-
Sethoxydim analytical standard
-
Sample extraction solvents (e.g., acetonitrile, dichloromethane)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Methodology:
-
Sample Preparation:
-
Extract sethoxydim from the sample matrix using an appropriate organic solvent.
-
The extraction method will vary depending on the sample type (e.g., soil, water, plant tissue).
-
If necessary, perform a cleanup step using SPE to remove interfering compounds.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate sethoxydim from other components using a gradient or isocratic elution with the chosen mobile phase.
-
Detect sethoxydim using a UV detector at its maximum absorbance wavelength or with a mass spectrometer for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the sethoxydim analytical standard.
-
Quantify the amount of sethoxydim in the sample by comparing its peak area or height to the calibration curve.
-
Conclusion
Sethoxydim is a highly effective and selective herbicide with a well-defined mechanism of action. Its chemical structure and physicochemical properties are key to its biological activity and environmental behavior. The experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the properties and applications of this important agricultural chemical. A thorough understanding of its mode of action is crucial for managing weed resistance and developing new herbicidal compounds.
References
- 1. invasive.org [invasive.org]
- 2. Sethoxydim affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sethoxydim | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sethoxydim (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. scielo.br [scielo.br]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides sethoxydim and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
